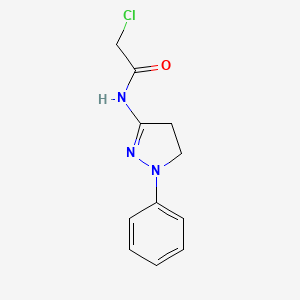

2-Chlor-N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, analgesic, and antimicrobial properties.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

Pharmaceuticals: The compound is explored for its potential therapeutic applications in treating various diseases.

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Compounds with similar structures have been shown to interact with their targets and cause significant changes . For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been shown to affect a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been shown to have potent antiviral activities, with inhibitory activity against influenza a .

Biochemische Analyse

Biochemical Properties

2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as cholinesterase, suggesting its potential as a neuroprotective agent . The compound binds to the active site of cholinesterase, inhibiting its activity and thereby modulating neurotransmitter levels. Additionally, 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide interacts with various proteins through hydrogen bonding and hydrophobic interactions, influencing their structural conformation and function.

Cellular Effects

The effects of 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For instance, it can upregulate anti-inflammatory genes while downregulating pro-inflammatory ones, thereby reducing inflammation. Additionally, 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and energy production.

Molecular Mechanism

At the molecular level, 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and van der Waals forces . This binding can result in enzyme inhibition or activation, depending on the target. For example, the compound inhibits cholinesterase by binding to its active site, preventing the breakdown of acetylcholine. This leads to increased acetylcholine levels, enhancing neurotransmission. Furthermore, 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Over time, its inhibitory effects on enzymes and cellular processes may diminish due to degradation. Long-term studies have shown that continuous exposure to 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide vary with dosage in animal models. At low doses, the compound exhibits beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits maximum therapeutic benefits without adverse effects. Beyond this range, the risk of toxicity increases significantly.

Metabolic Pathways

2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its bioavailability and duration of action.

Transport and Distribution

Within cells and tissues, 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. Its distribution is influenced by factors such as lipid solubility and protein binding affinity.

Subcellular Localization

The subcellular localization of 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression by interacting with transcription factors. Post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments or organelles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide typically involves the reaction of 1-phenyl-3-pyrazolin-5-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound. Additionally, purification techniques like recrystallization and column chromatography are used to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

Oxidation Reactions: The phenyl ring and pyrazole moiety can undergo oxidation to form hydroxylated or ketone derivatives.

Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate and chromium trioxide are employed under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of azido, thiocyanato, and methoxy derivatives.

Oxidation Reactions: Formation of hydroxylated and ketone derivatives.

Reduction Reactions: Formation of amine derivatives.

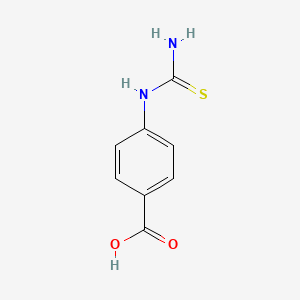

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

- 1-phenyl-3-pyrazolin-5-one

- Chloroacetyl chloride

- N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Uniqueness

2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is unique due to the presence of the chloro group, which imparts distinct reactivity and chemical properties. This compound’s ability to undergo various substitution reactions makes it a valuable intermediate in the synthesis of diverse derivatives with potential biological and industrial applications.

Eigenschaften

IUPAC Name |

2-chloro-N-(2-phenyl-3,4-dihydropyrazol-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c12-8-11(16)13-10-6-7-15(14-10)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYNDTQQAFHGLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1NC(=O)CCl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)

![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)